tert-Butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-b][1,2,4]triazole]-1-carboxylate
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Overview
Description
Tert-Butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-b][1,2,4]triazole]-1-carboxylate is a useful research compound. Its molecular formula is C12H16N4O3 and its molecular weight is 264.285. The purity is usually 95%.
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Scientific Research Applications
Anionic Cascade Recyclization
The compound has been used in anionic cascade recyclization processes. A study by Ivanov (2020) on pyrazolo[5,1-c][1,2,4]triazines demonstrated a reaction with alkyl lithiums, leading to the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates (Ivanov, 2020).
Synthesis and Reactivity Studies
Ivanov et al. (2018) explored the reactivity of ethyl 7-azido-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate, synthesizing new 4-oxo-7-(1H-1,2,3-triazol-1-yl)-4,6-dihydropyrazolo[5,1-c][1,2,4]triazines (Ivanov et al., 2018).
Crystal Structure Analysis
Dong et al. (1999) reported on the crystal structure of a related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, providing insights into the molecular structure and symmetry (Dong et al., 1999).
Synthesis of Halo-substituted Pyrazolo[5,1-c][1,2,4]triazines
A study by Ivanov et al. (2017) focused on synthesizing ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates for potential applications in various chemical processes (Ivanov et al., 2017).
Synthesis and Characterization of Novel Compounds
In 2005, Yadav and Sriramurthy synthesized 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and the corresponding azetidine. Their research provided significant insights into the synthesis and application of these compounds in various chemical reactions (Yadav & Sriramurthy, 2005).
Mechanism of Action
Target of Action
The primary targets of “tert-Butyl 7’-oxo-6’,7’-dihydrospiro[azetidine-3,5’-pyrrolo[1,2-b][1,2,4]triazole]-1-carboxylate” are currently unknown
Mode of Action
This typically involves binding to the active site of the target protein or enzyme, leading to changes in its conformation or activity .
Pharmacokinetics
Its tert-butyl ester group suggests it may be metabolized by esterases, similar to other ester-based drugs . This could impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information about its targets and mode of action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the activity of esterases, which may metabolize this compound, can be affected by these factors .
Properties
IUPAC Name |
tert-butyl 7-oxospiro[6H-pyrrolo[1,2-b][1,2,4]triazole-5,3'-azetidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-11(2,3)19-10(18)15-5-12(6-15)4-8(17)9-13-7-14-16(9)12/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZFSAZYFATKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C3=NC=NN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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